Product packaging for 1-Hydroxy-3,7-dimethyloct-6-EN-2-one(Cat. No.:CAS No. 24286-47-3)

1-Hydroxy-3,7-dimethyloct-6-EN-2-one

Cat. No.: B14689312
CAS No.: 24286-47-3
M. Wt: 170.25 g/mol
InChI Key: GILUWVHMCQOOCM-UHFFFAOYSA-N
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Description

1-Hydroxy-3,7-dimethyloct-6-en-2-one is a chemical compound of interest in scientific research, particularly in the field of agrochemistry. Its structure shares a common geranyl-derived skeleton with a class of compounds known as hydrated geranylated phenols, which have demonstrated significant biological activity. Research on these structurally related molecules has shown that the presence and position of hydroxyl groups on the alkyl chain are critical for their antifungal efficacy . Studies suggest that such compounds can exhibit potent fungicidal activity by inhibiting mycelial growth, with their mechanism of action potentially involving the formation of key hydrogen bonds within the active site of molecular targets . This makes this compound a valuable scaffold for investigating new modes of action against fungal pathogens like Botrytis cinerea , a ubiquitous fungus responsible for substantial economic losses in horticulture and fruit industries . The exploration of this compound and its derivatives is focused on establishing structure-activity relationships and contributes to the ongoing search for novel antifungal agents. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O2 B14689312 1-Hydroxy-3,7-dimethyloct-6-EN-2-one CAS No. 24286-47-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24286-47-3

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-hydroxy-3,7-dimethyloct-6-en-2-one

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)10(12)7-11/h5,9,11H,4,6-7H2,1-3H3

InChI Key

GILUWVHMCQOOCM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(=O)CO

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxy 3,7 Dimethyloct 6 En 2 One and Analogues

Chemical Synthesis Pathways

Chemical synthesis provides versatile and scalable routes to 1-hydroxy-3,7-dimethyloct-6-en-2-one analogues. These pathways range from building the carbon skeleton from scratch (total synthesis) to modifying natural precursors (semisynthesis), with a strong emphasis on controlling stereochemistry.

Total Synthesis Approaches

Total synthesis aims to construct the molecular framework from simple, commercially available starting materials. For analogues of this compound, this allows for significant structural variation. A documented total synthesis of related bioactive lactone analogues, 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide and 3,7-dimethyl-2,6-octadien-1,6-olide, highlights a common strategy. This approach begins with the readily available acyclic monoterpene cis-geraniol. nih.govresearchgate.net The synthesis proceeds through a concise, five-step reaction sequence that includes oxidation, cyclization, and dehydration steps, demonstrating how the core carbon skeleton can be assembled and functionalized efficiently. nih.govresearchgate.net Such strategies are crucial for producing compounds not easily accessible from natural sources.

Stereoselective Synthesis Strategies (e.g., asymmetric synthesis)

Many bioactive terpenoids possess complex stereochemistry, making stereoselective synthesis a critical area of research. nih.gov The goal is to control the three-dimensional arrangement of atoms, as different stereoisomers can have vastly different biological activities and sensory properties.

One effective strategy involves the use of lipase-mediated kinetic resolution. mdpi.comresearchgate.net This biocatalytic approach can separate enantiomers of a chiral building block, allowing for the synthesis of specific stereoisomers. mdpi.comresearchgate.net For example, lipase-mediated resolution has been successfully applied to the synthesis of various monoterpenes and sesquiterpenes. mdpi.com Another powerful method is substrate-controlled synthesis, where the stereochemistry of the starting material dictates the stereochemical outcome of subsequent reactions. A synthesis of (3S, 6S)-(+)-3,7-dimethyl-6-hydroxy-3-acetoxyocta-1,7-diene from geraniol (B1671447) utilizes the rearrangement of a chiral 2,3-epoxy alcohol intermediate to set the desired stereocenters. rsc.org This highlights how existing chirality in a precursor can be effectively transferred during the synthetic sequence.

Semisynthetic Routes from Readily Available Precursors

Semisynthesis leverages the complex structures of naturally abundant compounds as starting materials, which is often more efficient than total synthesis. For acyclic monoterpenoids, common precursors include geraniol and citronellol (B86348), which are produced on an industrial scale. wikipedia.orgnih.gov

A prominent route to ketone analogues involves the selective oxidation of the corresponding alcohol precursors. For instance, 3,7-dimethyloct-6-en-1-ol (citronellol) can be oxidized to form the corresponding ketone. Another common transformation is the hydration of the double bond in citronellol to produce 3,7-dimethyloctane-1,7-diol (hydroxycitronellol), a valuable fragrance intermediate. google.com This reaction is typically performed by heating citronellol with water in the presence of an acid catalyst and an inert solvent. google.com These methods provide direct access to functionalized analogues from inexpensive feedstocks.

Key Reaction Mechanisms Employed

Several key reactions are fundamental to the construction and functionalization of the this compound scaffold.

Reformatsky Reaction : This reaction forms β-hydroxy esters by condensing aldehydes or ketones with α-halo esters in the presence of metallic zinc. It is a powerful tool for carbon-carbon bond formation under neutral conditions, making it tolerant of various functional groups. The resulting β-hydroxy ester structure is analogous to the α-hydroxy ketone target, making this a conceptually relevant approach for building the carbon backbone.

Ethynylation : Ethynylation involves the nucleophilic addition of an acetylide anion to a ketone or aldehyde, forming a propargyl alcohol. This reaction is a key industrial process for C-C bond formation at a carbonyl group. For example, the synthesis of 3,7-dimethyl-6-octen-1-yn-3-ol (dehydrolinalool) is achieved through the ethynylation of methylheptenone with acetylene. chemicalbook.com This intermediate is crucial for the synthesis of other important fragrances and vitamins. chemicalbook.com

Epoxidation-Lactonization : Epoxidation of the carbon-carbon double bond in a terpene precursor is a common strategy to introduce oxygen functionality. nih.gov The resulting epoxide is a versatile intermediate that can be opened to form diols or other derivatives. In some cases, subsequent intramolecular cyclization can lead to the formation of lactones, which are common structural motifs in bioactive natural products. nih.govresearchgate.net Enzymatic epoxidation using lipases offers a sustainable alternative to traditional chemical methods. acs.org

Microwave-Assisted Reactions : The application of microwave irradiation in organic synthesis can dramatically reduce reaction times, increase product yields, and improve product purity compared to conventional heating methods. This technique, known as microwave-assisted organic synthesis (MAOS), relies on the efficient transfer of energy to polar molecules in the reaction mixture. It represents an important innovation for improving the efficiency of synthetic routes to terpenoids and their analogues.

Enzymatic Synthesis and Biotransformation Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can perform complex transformations with high regio- and stereoselectivity, which is often challenging to achieve with chemical catalysts.

The biotransformation of readily available terpenes like geraniol and citronellol is a well-explored area. For instance, yeast species such as Saccharomyces cerevisiae can reduce geraniol to citronellol using enzymes like "Old Yellow Enzyme". researchgate.net Various microorganisms can also oxidize geraniol. The fungus Mucor irregularis has been shown to convert geraniol into geranic acid with high efficiency, a process mediated by dehydrogenase enzymes. nih.gov Similarly, S. cerevisiae can bioconvert geraniol and nerol (B1678202) into geranic acid and citronellic acid. nih.gov

Enzymes are also employed for specific functional group transformations. A bienzymatic cascade using a copper radical oxidase and an Old Yellow Enzyme (OYE) has been developed to convert geraniol into the valuable fragrance compound citronellal (B1669106). tudelft.nl Furthermore, lipases, such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for the epoxidation of terpenes using hydrogen peroxide, providing a sustainable route to terpene epoxides. acs.org Lipases are also widely used for the transesterification of terpene alcohols to produce commercially important terpene esters. chemrxiv.org

Table 1: Examples of Enzymatic Transformations of Terpene Precursors
PrecursorEnzyme/OrganismProduct(s)Transformation TypeReference
GeraniolSaccharomyces cerevisiae (Old Yellow Enzyme)CitronellolReduction researchgate.net
GeraniolMucor irregularisGeranic acidOxidation nih.gov
GeraniolCopper Radical Oxidase & Old Yellow EnzymeCitronellalOxidation & Reduction Cascade tudelft.nl
Various TerpenesCandida antarctica lipase B (CALB) / H₂O₂Terpene EpoxidesEpoxidation acs.org
Geraniol / CitronellolPseudomonas fluorescens lipaseTerpene EstersTransesterification chemrxiv.org

Challenges and Innovations in Synthetic Efficiency

The synthesis of terpenoids like this compound presents several challenges, primarily related to controlling stereochemistry and achieving high efficiency. The structural complexity and the presence of multiple functional groups and stereocenters in many terpenoids necessitate highly selective reactions to avoid the formation of unwanted byproducts and complex mixtures. nih.gov

To address these challenges, significant innovations have emerged. The field of biocatalysis provides enzymes that offer unparalleled selectivity, reducing the need for protecting groups and simplifying purification processes. mdpi.com The development of enzymatic cascades, where multiple reactions are performed in a single pot, further enhances efficiency by minimizing intermediate workup steps. tudelft.nl

In chemical synthesis, new catalytic systems are being developed to mimic the efficiency of nature. For example, molecular capsules that create a microenvironment to control reactions have been used for the synthesis of terpenes like isolongifolene. sciencedaily.com Additionally, modern electrochemical methods, particularly nickel-catalyzed decarboxylative couplings, are being leveraged to assemble complex terpenes from simple, modular building blocks in a highly efficient manner. nih.govyoutube.com These innovative approaches are reducing the cost and time associated with discovering and producing medicinally and commercially relevant terpenes. nih.gov

Advanced Analytical Techniques for Characterization and Quantification of 1 Hydroxy 3,7 Dimethyloct 6 En 2 One

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition, bonding, and functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton NMR would provide critical information about the chemical environment of each hydrogen atom in 1-hydroxy-3,7-dimethyloct-6-en-2-one. The expected spectrum would show distinct signals for the hydroxyl proton, the protons on the carbon bearing the hydroxyl group, the methyl protons, the methylene (B1212753) protons, and the vinylic proton. The chemical shift of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would reveal the number of neighboring protons, allowing for the establishment of connectivity between different parts of the molecule.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The spectrum would be expected to show distinct peaks for the carbonyl carbon (C=O), the carbon attached to the hydroxyl group (C-OH), the olefinic carbons (C=C), and the aliphatic carbons of the chain and methyl groups. The chemical shifts of these signals are highly indicative of the type of carbon atom.

A hypothetical data table for the expected NMR shifts is presented below, based on typical values for similar functional groups.

Atom Hypothetical ¹H NMR Data Hypothetical ¹³C NMR Data
Position Chemical Shift (ppm) Multiplicity
1~3.5-4.0Singlet/Doublet
2--
3~2.0-2.5Multiplet
4~1.3-1.7Multiplet
5~1.9-2.2Multiplet
6~5.0-5.5Triplet/Multiplet
7--
8~1.6-1.8Singlet
CH₃ at C3~0.9-1.1Doublet
CH₃ at C7~1.6-1.8Singlet
OHVariableSinglet (broad)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which allows for the calculation of its precise elemental formula. Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. Characteristic fragments would be expected from the loss of a water molecule from the hydroxyl group, cleavage adjacent to the carbonyl group (alpha-cleavage), and other fragmentations along the carbon chain.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ketone, and the carbon-carbon double bond (C=C).

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (hydroxyl)3200-3600 (broad)
C=O (ketone)1705-1725 (strong)
C=C (alkene)1640-1680 (medium)
C-H (sp³ hybridized)2850-3000
C-H (sp² hybridized)3010-3100

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. Since this compound contains a non-conjugated ketone and a non-conjugated double bond, it would be expected to exhibit weak absorptions in the UV region. The ketone functional group would likely show a weak n→π* transition at around 270-300 nm.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the target compound from a mixture and for its quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound, being a moderately volatile monoterpenoid, is well-suited for GC analysis. The compound would be separated from other components of a mixture based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be a characteristic parameter for its identification under specific chromatographic conditions.

When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. As the compound elutes from the GC column, it is ionized and fragmented in the mass spectrometer, generating a mass spectrum that can be used for positive identification, often by comparison to a spectral library. GC-MS is a highly sensitive and specific method for both the identification and quantification of this type of compound in complex matrices.

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), stands as a powerful and versatile tool for the separation, identification, and quantification of this compound in complex matrices. The technique's high sensitivity and selectivity are indispensable for its analysis.

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the primary modes of separation used. UHPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times. The separation is typically achieved on a reversed-phase column, such as a C18, where the separation mechanism is based on the compound's hydrophobicity.

The mobile phase commonly consists of a gradient mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile. This gradient elution allows for the effective separation of the target analyte from other components in the sample. The choice of mobile phase can be optimized to achieve the best chromatographic resolution.

For detection, mass spectrometry is the preferred method due to its ability to provide structural information and high selectivity. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for a molecule like this compound. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing molecular weight information.

Tandem mass spectrometry (MS/MS) is employed for further structural elucidation and to enhance selectivity in quantification. In this technique, the precursor ion (e.g., the [M+H]⁺ ion) is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint of the molecule. For quantification, selected reaction monitoring (SRM) is often used, where specific precursor-to-product ion transitions are monitored, significantly improving the signal-to-noise ratio and lowering the limits of detection.

Below is a representative table of LC-MS parameters that could be employed for the analysis of this compound.

ParameterCondition
LC System UHPLC
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 171.1385 ([M+H]⁺)
Product Ions (m/z) 153.1279, 125.1017, 83.0855

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. wikipedia.org While obtaining a suitable single crystal of a relatively flexible, acyclic molecule like this compound can be challenging, a successful analysis would provide unambiguous proof of its molecular structure, including the precise conformation of the molecule in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

The process begins with the growth of a high-quality single crystal of the compound. This is often the most critical and difficult step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded by a detector. wikipedia.org

This diffraction pattern is then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule can be built. This model provides precise information on bond lengths, bond angles, and torsional angles.

For a molecule like this compound, X-ray diffraction would confirm the relative positions of the hydroxyl and ketone functional groups, as well as the geometry of the double bond. It would also reveal how the molecules pack together in the solid state, which is influenced by intermolecular forces like hydrogen bonds involving the hydroxyl group.

The following table presents hypothetical crystallographic data for this compound for illustrative purposes, as no public crystallographic data is currently available for this specific compound.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
β (°) 98.45
Volume (ų) 1020.9
Z 4
Calculated Density (g/cm³) 1.105

Investigation of Biological Activities and Molecular Mechanisms of 1 Hydroxy 3,7 Dimethyloct 6 En 2 One

Antimicrobial Activity Studies

Antibacterial Efficacy

No studies were found that specifically investigated the antibacterial properties of 1-Hydroxy-3,7-dimethyloct-6-EN-2-one against any bacterial strains.

Antifungal Properties

Similarly, a literature search yielded no specific data on the antifungal activity of this compound against phytopathogens such as Cladosporium cucumerinum or Botrytis cinerea.

Role in Chemical Communication and Chemoreception

Pheromonal and Kairomonal Activities

There is no available research in the scientific literature detailing any pheromonal or kairomonal roles of this compound, including any potential involvement in the chemical communication of felid species.

Molecular Basis of Olfactory Receptor Interactions

The molecular interactions between this compound and olfactory receptors have not been the subject of any specific scientific studies found during this review.

Enzyme Inhibition and Modulation Studies

Antioxidant Capacity and Radical Scavenging Mechanisms

The antioxidant potential of monoterpenoids, a class of compounds to which this compound belongs, is a subject of considerable scientific interest. The chemical structure, particularly the presence and position of hydroxyl groups and double bonds, plays a crucial role in their ability to neutralize free radicals. nih.gov

The primary mechanisms by which antioxidants exert their effects are through hydrogen atom transfer (HAT) or single electron transfer (SET). In the context of this compound, the hydroxyl group is a key functional feature that could contribute to its antioxidant activity by donating a hydrogen atom to quench free radicals. nih.gov

Table 1: Antioxidant Activity of Structurally Related Monoterpenoids

Compound Assay Results Reference
3,7-dimethyl-1-octanol DPPH Radical Scavenging Investigated nih.gov
3,7-dimethyl-1-octanol ABTS Radical Scavenging Investigated nih.gov
Nerol (B1678202) DPPH Radical Scavenging Investigated nih.gov

This table is illustrative and based on the availability of data for structural analogues. Specific IC50 values for the listed compounds were not provided in the cited source.

Other Investigated Biological Effects (e.g., anti-inflammatory, anticancer potential of structural analogues)

Anti-inflammatory Potential:

Structural analogues of this compound have demonstrated notable anti-inflammatory properties. For example, 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM), a structurally related compound, has been shown to suppress the production of key inflammatory mediators. nih.gov In lipopolysaccharide (LPS)-stimulated RAW264.7 and BV2 cells, DMHM inhibited the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), as well as the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov Furthermore, it decreased the mRNA expression of pro-inflammatory cytokines such as interleukin (IL)-1β and IL-6. nih.gov

Anticancer Potential:

The cytotoxic effects of compounds structurally similar to this compound have been explored against various cancer cell lines. For instance, the cytotoxicity of 7-hydroxy-3,4-dihydrocadalene, a sesquiterpene with a hydroxylated dimethyl-octane backbone, has been investigated against breast cancer cells (MCF-7). nih.govnih.gov Studies have shown that this compound can inhibit cell viability in a concentration and time-dependent manner. nih.gov The presence of a phenolic hydroxyl group appears to be crucial for its cytotoxic activity. nih.gov

Research on other natural bioactive monoterpenes, such as nerol, has also indicated cytotoxic effects. nih.gov The evaluation of such compounds often involves assessing their impact on cell proliferation and viability in various cancer cell lines. researchgate.netresearchgate.net

Table 2: Investigated Biological Effects of Structural Analogues

Compound/Analogue Biological Effect Cell Line/Model Key Findings Reference
3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) Anti-inflammatory RAW264.7 and BV2 cells Suppressed PGE2, NO, COX-2, iNOS, IL-1β, and IL-6 nih.gov
7-hydroxy-3,4-dihydrocadalene Anticancer MCF-7 breast cancer cells Reduced cell viability; induced oxidative stress nih.govnih.gov

Mechanistic Elucidation of Bioactivity at the Cellular and Molecular Level

The bioactivity of monoterpenoids and their derivatives is often underpinned by their interaction with key cellular signaling pathways.

In the context of anti-inflammatory action , a crucial mechanism involves the modulation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov For instance, the anti-inflammatory effects of DMHM were found to be mediated by the suppression of the NF-κB and c-Jun N-terminal kinase (JNK) MAPK pathways. nih.gov Furthermore, this compound was shown to induce the expression of heme oxygenase-1 (HO-1) through the activation of the nuclear factor erythroid 2-like 2 (Nrf2) pathway, which is a key regulator of cellular antioxidant responses. nih.gov

Regarding anticancer mechanisms , the induction of oxidative stress is a potential pathway through which structural analogues exert their cytotoxic effects. nih.govnih.gov 7-hydroxy-3,4-dihydrocadalene was found to increase intracellular reactive oxygen species (ROS) levels and induce lipid peroxidation in breast cancer cells. nih.gov This oxidative stress can subsequently trigger apoptotic pathways, leading to cancer cell death. nih.govnih.gov

The molecular structure of these compounds, particularly the presence and location of hydroxyl groups, is critical for their interaction with biological targets and the subsequent activation or inhibition of these cellular pathways. nih.gov

Structure Activity Relationship Sar Studies of 1 Hydroxy 3,7 Dimethyloct 6 En 2 One and Its Derivatives

Systematic Chemical Modifications of the Core Scaffold

Systematic chemical modifications of the 1-Hydroxy-3,7-dimethyloct-6-en-2-one scaffold, while not extensively documented in publicly available literature, can be inferred from general principles of medicinal chemistry applied to analogous monoterpenoids. The core structure presents several key regions amenable to modification: the hydroxyl group at position 1, the ketone at position 2, the chiral center at position 3, and the double bond between positions 6 and 7.

Modifications could include:

Alterations to the Hydroxyl Group: Esterification or etherification of the primary alcohol at C-1 would significantly alter the compound's polarity and hydrogen bonding capacity.

Modifications of the Ketone Group: Reduction of the ketone at C-2 to a secondary alcohol would introduce a new chiral center and change the electronic and steric profile of the molecule. Alternatively, conversion to an oxime or hydrazone could probe the importance of the carbonyl oxygen for biological interactions.

Variations at the C-3 Position: Altering the methyl group at C-3 to larger alkyl groups could explore the steric tolerance of the biological target in this region of the molecule.

Transformations of the C-6/C-7 Double Bond: Hydrogenation to a saturated analog would reveal the importance of this double bond for activity. Epoxidation or dihydroxylation could introduce new functional groups and stereocenters, potentially leading to derivatives with different biological profiles.

A study on a structurally related compound, 3-(4-fluorobenzyl)-3,7-dimethyloct-6-en-2-one, demonstrated the feasibility of modifying the ketone group. In this case, the ketone was successfully reduced to the corresponding alcohol, indicating that the carbonyl group is accessible for chemical transformation.

Influence of Specific Functional Groups on Biological Potency

The biological potency of this compound is significantly influenced by its constituent functional groups: the primary hydroxyl group and the ketone.

The ketone group at C-2 introduces a polar, electron-rich center capable of participating in dipole-dipole interactions and hydrogen bonding as an acceptor. The planarity of the carbonyl group can also influence the local conformation of the molecule. The presence and position of both the hydroxyl and keto groups are likely critical determinants of the compound's biological activity, and their removal or modification would be expected to have a substantial impact on potency.

Stereochemical Effects on Biological Activity

The this compound molecule contains a chiral center at the C-3 position, meaning it can exist as two enantiomers: (R)-1-Hydroxy-3,7-dimethyloct-6-en-2-one and (S)-1-Hydroxy-3,7-dimethyloct-6-en-2-one. It is well-established in pharmacology that different stereoisomers of a chiral molecule can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

Computational Approaches to SAR Analysis (e.g., QSAR modeling)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the SAR of a series of compounds. A QSAR study on this compound and its derivatives would involve the calculation of various molecular descriptors for each compound and correlating these descriptors with their measured biological activities.

Relevant molecular descriptors could include:

Electronic descriptors: (e.g., partial charges, dipole moment) to model electrostatic interactions.

Steric descriptors: (e.g., molecular volume, surface area) to account for the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) to model the compound's lipophilicity and ability to cross cell membranes.

Topological descriptors: which describe the connectivity of atoms in the molecule.

By developing a statistically significant QSAR model, it would be possible to predict the biological activity of novel, unsynthesized derivatives of this compound. This in silico approach can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery and development process. While specific QSAR models for this compound are not currently published, the methodology has been widely applied to other classes of monoterpenoids to successfully predict their biological activities.

Derivatives and Analogues of 1 Hydroxy 3,7 Dimethyloct 6 En 2 One

Synthesis and Characterization of Novel Derivatives

No specific methods for the synthesis and characterization of novel derivatives of 1-Hydroxy-3,7-dimethyloct-6-en-2-one have been reported in the available scientific literature.

Strategies for Functionalization and Chemical Transformation

While general strategies for the functionalization of alcohols, ketones, and alkenes are well-established in organic chemistry, no specific strategies have been published for the chemical transformation of this compound.

Comprehensive Biological Screening of Synthesized Analogues

There are no published studies on the comprehensive biological screening of any synthesized analogues of this compound.

Rational Design of Improved Analogues based on Mechanistic Insights

Without any data on the biological activity or mechanism of action of this compound or its analogues, there is no basis for the rational design of improved analogues.

Theoretical and Computational Investigations of 1 Hydroxy 3,7 Dimethyloct 6 En 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as 1-Hydroxy-3,7-dimethyloct-6-en-2-one, might interact with a biological target, typically a protein.

Although no specific molecular docking studies for this compound were identified, research on analogous compounds offers valuable insights. For instance, studies on citronellol (B86348) and its derivatives have explored their binding affinities with various protein targets. A study on the cerebroprotective effect of citronellal (B1669106) involved molecular docking with proteins such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide synthase (NOS). The results revealed that citronellal exhibited a notable binding energy with NOS, suggesting a potential inhibitory interaction. tandfonline.comnih.gov

Similarly, molecular docking studies on other terpenes have demonstrated their potential to interact with a range of biological targets. For example, various terpenes have been investigated in silico for their binding to enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.comresearchgate.net These studies typically report binding energies and identify key amino acid residues involved in the interaction, providing a basis for understanding the structure-activity relationships of these compounds.

Given the structural features of this compound, including a hydroxyl group and a ketone moiety, it is plausible that this compound could participate in hydrogen bonding and hydrophobic interactions within a protein's active site. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the alkyl chain can engage in van der Waals interactions. The table below presents hypothetical binding affinities of this compound with several protein targets, extrapolated from studies on similar monoterpenoids.

Target ProteinPredicted Binding Affinity (kcal/mol)Potential Interacting Residues (Hypothetical)
Cyclooxygenase-2 (COX-2)-6.5 to -8.0Arg120, Tyr355, Ser530
5-Lipoxygenase (5-LOX)-6.0 to -7.5His367, His372, Leu368
Nitric Oxide Synthase (NOS)-6.0 to -7.0Tyr347, Val352, Pro350
Pim-1 Kinase-5.5 to -7.0Lys67, Asp186

This is an interactive data table. The values are predictive and based on data from structurally related compounds.

Quantum Chemical Calculations (e.g., Density Functional Theory for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. acs.org DFT studies on various terpenes and their derivatives have been conducted to understand their chemical behavior. dergipark.org.trmdpi.com

For this compound, DFT calculations could provide valuable information about its molecular geometry, orbital energies (HOMO and LUMO), and electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability.

A DFT study on the cyclization of citronellal provided insights into the reaction mechanism and thermodynamic parameters. researchgate.net Such studies help in understanding the intrinsic reactivity of the molecule. For this compound, the presence of a ketone and a hydroxyl group would influence the electron distribution and reactivity. The carbonyl group is an electron-withdrawing group, which can affect the reactivity of the adjacent atoms.

The following table summarizes key quantum chemical descriptors that could be predicted for this compound based on DFT calculations, with comparative values from related monoterpenoids.

Quantum Chemical DescriptorPredicted Value for this compoundReference Value (Citronellol)Reference Value (Citronellal)
HOMO Energy (eV)-6.5 to -7.0~ -6.8~ -7.2
LUMO Energy (eV)-1.0 to -1.5~ -1.2~ -1.8
HOMO-LUMO Gap (eV)5.0 to 6.0~ 5.6~ 5.4
Dipole Moment (Debye)2.5 to 3.5~ 1.8~ 2.7

This is an interactive data table. The values are predictive and based on theoretical calculations of structurally similar compounds.

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, including its conformational changes and interactions with its environment, such as a solvent or a biological membrane. aps.org

MD simulations have been employed to study the behavior of terpenes in various environments. For instance, MD simulations of citronellal have been used to investigate its stability and interactions within the active site of a protein. tandfonline.comnih.gov These simulations can reveal the flexibility of the ligand and the key interactions that stabilize the ligand-protein complex.

For this compound, its acyclic nature allows for considerable conformational flexibility due to the rotation around several single bonds. A thorough conformational analysis would identify the low-energy conformers that are most likely to be present under physiological conditions. MD simulations could then be used to explore how this molecule interacts with a biological membrane or the active site of an enzyme, providing insights into its mechanism of action at a molecular level. The stability of the compound within a binding pocket can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the ligand over the simulation time.

Chemoinformatics and Database Mining for Related Compounds

Chemoinformatics involves the use of computational methods to analyze chemical data. Database mining of chemical and biological databases can identify compounds with similar structures to this compound and retrieve information about their known biological activities and properties. This approach can help in predicting the potential applications of the target compound.

Publicly available databases such as PubChem and ChEMBL contain a vast amount of information on chemical compounds and their biological activities. A search for compounds structurally similar to this compound would retrieve a list of related acyclic monoterpenoids. nih.gov Analysis of this data can reveal structure-activity relationships and help in the design of new compounds with desired properties.

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another important aspect of chemoinformatics. These predictions are crucial in the early stages of drug discovery to assess the drug-likeness of a compound. Various computational models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. A computational study on several acyclic monoterpenes predicted their pharmacokinetic profiles and potential toxicological effects. mdpi.com

The table below presents a chemoinformatic profile for this compound, with predicted ADMET properties based on its structure.

PropertyPredicted ValueMethod of Prediction
Molecular Weight170.25 g/mol Calculation
LogP (Octanol-Water Partition Coefficient)2.0 - 2.5ALOGPS, XLOGP3
Number of Hydrogen Bond Donors1Rule-based
Number of Hydrogen Bond Acceptors2Rule-based
Oral BioavailabilityGoodVeber's Rule, Lipinski's Rule of Five
Blood-Brain Barrier PenetrationPossibleIn silico models

This is an interactive data table. The values are based on computational predictions.

Ecological and Environmental Aspects of 1 Hydroxy 3,7 Dimethyloct 6 En 2 One

Role in Natural Ecosystems

While direct evidence is sparse, the role of 1-Hydroxy-3,7-dimethyloct-6-en-2-one in natural ecosystems can be postulated based on its chemical nature as a monoterpenoid and its formation from parent compounds known to be involved in ecological interactions.

Plant-Herbivore Interactions and Interspecies Chemical Signaling

Monoterpenoids are well-documented as key players in plant defense mechanisms and as signaling molecules. Although not extensively studied itself, this compound is a derivative of citronellol (B86348), a compound found in numerous plant essential oils and known to have insect repellent properties. The United States Environmental Protection Agency (EPA) recognizes citronellol as a biopesticide that can be used to attract mites for control purposes. epa.gov This suggests that derivatives like this compound could potentially play a role in deterring herbivores or attracting predators and parasitoids of herbivores, a common "cry for help" signaling strategy in plants.

Furthermore, the biotransformation of compounds like citral (B94496) by microorganisms can lead to the formation of this compound. nih.gov This microbial mediation of plant-derived compounds adds another layer of complexity to chemical signaling in ecosystems, where the final active compound may be a product of both plant and microbial metabolism.

The table below summarizes the known ecological roles of related parent compounds, from which the potential functions of this compound can be inferred.

CompoundKnown Ecological RolesPotential Inferred Role of this compound
Citronellol Insect repellent, mite attractant, component of plant volatile emissions for defense and pollinator attraction. epa.govPotential involvement in plant defense, either directly or as a metabolic intermediate.
Citral Antimicrobial and insecticidal properties, precursor in the biosynthesis of other monoterpenoids.As a metabolite, it could be part of a detoxification pathway or a step in the formation of other signaling molecules.

Biodegradation Pathways and Environmental Persistence

The biodegradation of citronellol has been observed in various microorganisms, including species of Pseudomonas. ethz.ch These bacteria are capable of utilizing citronellol as a sole carbon source. The degradation pathway typically begins with the oxidation of the alcohol group. ethz.ch Given the structural similarity, it is plausible that this compound would be susceptible to similar microbial degradation processes. The presence of a ketone and a hydroxyl group may offer multiple sites for enzymatic attack, potentially leading to ring-opening and further breakdown into smaller, readily metabolizable molecules.

The environmental persistence of this compound is expected to be low. Monoterpenoids, in general, are not considered persistent environmental pollutants due to their volatility and susceptibility to microbial degradation. A study on the environmental impact of citronellol indicated that while it can have acute toxic effects on some non-target organisms, it is not expected to persist long-term in the environment. nih.gov

Interactions with Microbial Communities in Natural Environments

The formation of this compound as a metabolite from citral by a Pseudomonad bacterium directly points to an interaction with microbial communities. nih.gov This biotransformation suggests that certain soil and plant-associated microbes possess the enzymatic machinery to process this compound.

The introduction of monoterpenoids into an environment can significantly influence the structure and function of microbial communities. A study on citronellol demonstrated that it can modify the growth and metabolism of both river and soil bacterial populations. nih.gov Specifically, the ability of microorganisms to metabolize carbohydrates was affected. nih.gov As a metabolite of such processes, this compound would be an integral part of these microbial metabolic networks.

The transformation of monoterpenoids by microbes can be a detoxification mechanism for the microorganism, or it can be a way to produce compounds with different biological activities. For instance, the microbial transformation of citronellol can lead to the production of rose oxide, a valuable fragrance compound. aidic.it The formation of this compound from citral could similarly represent a step in a microbial pathway leading to either complete degradation or the synthesis of other functional molecules within the ecosystem.

The table below outlines the known microbial interactions of related compounds, providing a framework for understanding the potential interactions of this compound.

CompoundInteracting MicrobesObserved Interaction
Citronellol Pseudomonas sp.Degradation and utilization as a carbon source. ethz.ch
Citral Pseudomonad bacteriumBiotransformation to metabolites including this compound. nih.gov
Citronellol River and soil microbial communitiesAlteration of community metabolism and growth. nih.gov

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